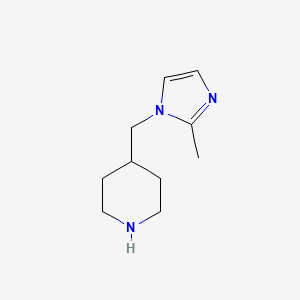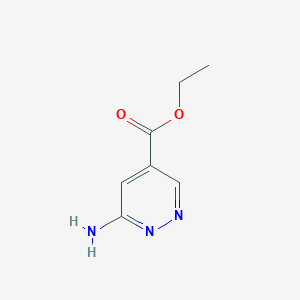
Biphenyl-3,3',4,4'-tetracarbaldehyde
Übersicht
Beschreibung
Biphenyl-3,3’,4,4’-tetracarbaldehyde is a chemical compound that consists of a biphenyl linker with four carbaldehyde groups at the 3,3’,4,4’-positions of the biphenyl structure . It has a molecular formula of C16H10O4 and a molecular weight of 266.25 .
Synthesis Analysis
The synthesis of similar compounds like 3,3’,4,4’-Biphenyltetracarboxylic acid has been reported. It can be synthesized from the catalytic reduction and substitution reaction of 5-Bromoisobenzofuran-1,3-dione .Molecular Structure Analysis
The molecular structure of Biphenyl-3,3’,4,4’-tetracarbaldehyde is characterized by a biphenyl core with carbaldehyde groups at the 3,3’,4,4’-positions . The exact 3D structure may need to be determined using computational methods or experimental techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
Biphenyl-3,3’,4,4’-tetracarbaldehyde is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density may need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Toxicology and Environmental Impact
Biphenyl-3,3',4,4'-tetracarbaldehyde has been studied for its environmental and toxicological impacts. In a study focusing on byproducts from the ozonation of pyrene, biphenyl-related compounds were evaluated for their toxicity using assays like the gap junctional intercellular communication (GJIC) and the production of superoxide in human cell lines. These studies provide insights into the environmental and health impacts of such compounds (Luster-Teasley et al., 2005).
Chemical Reactions and Properties
The compound has been involved in studies related to chemical reactions such as the Cannizzaro reaction. Biphenyl-2,2′-dicarbaldehyde and its derivatives have shown to undergo Cannizzaro reactions under specific conditions, providing valuable insights into intramolecular catalysis (Abbaszadeh & Bowden, 1990).
Material Synthesis
Biphenyl-based compounds have been utilized in the synthesis of rigid polyaromatic dialdehydes, including biphenyl-4,4′-dialdehyde and its analogues. These are synthesized using the Suzuki–Miyaura cross-coupling reaction, contributing to the field of material chemistry (Kozakova et al., 2005).
Photocatalytic Oxidation
Research has also been conducted on the photocatalytic oxidation of polychlorinated biphenyls (PCBs), including tetrachlorobiphenyl. This research provides insights into the degradation of environmental pollutants and the optimization of physico-chemical conditions for effective degradation (Wong et al., 2004).
Polymer Research
Biphenyl-based compounds have applications in polymer research. Studies have been conducted on polyimides based on bis(p-aminophenoxy)biphenyls, which involve biphenyl unit-containing diamines. Such research is pivotal for the development of materials with specific properties like solubility and thermal stability (Hsiao et al., 1995).
Frameworks and Structures
The compound's derivatives have been used in the construction of novel metal-organic and supramolecular 3D frameworks. Such frameworks are important in the field of crystallography and materials science for their structural features and potential applications (You et al., 2017).
Eigenschaften
IUPAC Name |
4-(3,4-diformylphenyl)phthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-7-13-3-1-11(5-15(13)9-19)12-2-4-14(8-18)16(6-12)10-20/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBWEPNXTOWAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C=O)C=O)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-3,3',4,4'-tetracarbaldehyde | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl {[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3302240.png)




![N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine](/img/structure/B3302283.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B3302297.png)
![7-Tert-butyl-2,4-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3302305.png)

![5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3302326.png)
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B3302332.png)
![Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3302333.png)
![5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3302335.png)
